Journal Name:Royal Society Open Science
Journal ISSN:2054-5703
IF:3.653
Journal Website:https://royalsocietypublishing.org/journal/rsos
Year of Origin:0
Publisher:The Royal Society
Number of Articles Per Year:1002
Publishing Cycle:
OA or Not:Yes
Royal Society Open Science ( IF 3.653 ) Pub Date: 2023-03-24 , DOI:
10.1186/s11671-023-03835-3
In this paper, a nanoscale dopingless bidirectional RFET (BRFET) is proposed. Unlike conventional BRFETs, the proposed BRFET uses two different metal materials to form two different types of Schottky barriers on the interface between the S/D and silicon. For one of the two metal forms, the Schottky barrier height between the conduction band of the semiconductor and one of the two metal materials is lower than half of the energy band gap. The Schottky barrier height between the valence band of the semiconductor and the other kind of the two metal materials is lower than half of the energy band gap of the semiconductor. Therefore, a complementary low Schottky barrier (CLSB) is formed. Therefore, more carriers from the source electrode can easily flow into the semiconductor region through thermionic emission in both n-mode and p-mode compared to conventional BRFET operation, which generates carriers through the band-to-band tunneling effect. Therefore, a larger forward current can be achieved by the proposed CLSB-BRFET. The performance of the CLSB-BRFET is investigated by device simulation and compared with that of the BRFET. The working principle is interpreted through an analysis based on energy band theory. The output characteristics and reconfigurable function are also investigated and verified.
Royal Society Open Science ( IF 3.653 ) Pub Date: 2023-03-11 , DOI:
10.1186/s11671-023-03824-6
AbstractIschemic stroke is one of the most severe neurological disorders with limited therapeutic strategies. The utilization of nanoparticle drug delivery systems is a burgeoning field and has been widely investigated. Among these, biomimetic drug delivery systems composed of biogenic membrane components and synthetic nanoparticles have been extensively highlighted in recent years. Biomimetic membrane camouflage presents an effective strategy to prolong circulation, reduce immunogenicity and enhance targeting. For one thing, biomimetic nanoparticles reserve the physical and chemical properties of intrinsic nanoparticle. For another, the biological functions of original source cells are completely inherited. Compared to conventional surface modification methods, this approach is more convenient and biocompatible. In this review, membrane-based nanoparticles derived from different donor cells were exemplified. The prospect of future biomimetic nanoparticles in ischemic stroke therapy was discussed.Graphic abstract
Royal Society Open Science ( IF 3.653 ) Pub Date: 2023-06-20 , DOI:
10.1186/s11671-023-03854-0
Porous metals have gained interest in many fields such as biomedicine, electronics, and energy. Despite the many benefits that these structures may offer, one of the major challenges in utilizing porous metals is to incorporate active compounds, either small molecules or macromolecules, on these surfaces. Coatings that contain active molecules have previously been used for biomedical applications to enable the slow release of drugs, e.g., with drug-eluting cardiovascular stents. However, direct deposition of organic materials on metals by coatings is very difficult due to the challenge of obtaining uniform coatings, as well as issues related to layer adherence and mechanical stability. Our study describes an optimization of a production process of different porous metals, aluminum, gold, and titanium, using wet-etching. Pertinent physicochemical measurements were carried out to characterize the porous surfaces. Following the production of porous metal surface, a new methodology for incorporating active materials onto the metals by using mechanical entrapment of polymeric nanoparticles in metal pores was developed. To demonstrate our concept of active material incorporation, we produced an odor-releasing metal object with embedded particles loaded with thymol, an odoriferous molecule. Polymer particles were placed inside nanopores in a 3D-printed titanium ring. Chemical analysis, followed by smell tests, indicated that the smell intensity lasts significantly longer in the porous material containing the nanoparticles, compared with the free thymol.
Royal Society Open Science ( IF 3.653 ) Pub Date: 2023-06-03 , DOI:
10.1186/s11671-023-03847-z
In order to solve the problem of near-infrared (NIR) absorbance attenuation of silicon, a method of preparing gold nanoparticles (AuNPs) on the micro–nano-structured black silicon (B-Si) is proposed. In this study, the local surface plasmon resonance (LSPR) of AuNPs excited by a light field is used to achieve B-Si materials with broad spectrum and high absorption. The results show that nanometer B-Si composited with 25-nm AuNPs has an average absorption of 98.6% in the spectral range of 400–1100 nm and 97.8% in the spectral range of 1100–2500 nm. Compared with ordinary B-Si, the absorption spectrum is broadened from 400–1100 nm to 400–2500 nm, and the absorption is increased from 90.1 to 97.8% at 1100–2500 nm. It is possible to use the B-Si materials in the field of NIR-enhanced photoelectric detection and micro-optical night vision imaging due to the low cost, high compatibility, and reliability.
Royal Society Open Science ( IF 3.653 ) Pub Date: 2023-05-25 , DOI:
10.1186/s11671-023-03853-1
This study presents a comprehensive analysis of the structural and optical properties of an InGaN-based red micro-LED with a high density of V-shaped pits, offering insights for enhancing emission efficiency. The presence of V-shaped pits is considered advantageous in reducing non-radiative recombination. Furthermore, to systematically investigate the properties of localized states, we conducted temperature-dependent photoluminescence (PL). The results of PL measurements indicate that deep localization in the red double quantum wells can limit carrier escape and improve radiation efficiency. Through a detailed analysis of these results, we extensively investigated the direct impact of epitaxial growth on the efficiency of InGaN red micro-LEDs, thereby laying the foundation for improving efficiency in InGaN-based red micro-LEDs.
Royal Society Open Science ( IF 3.653 ) Pub Date: 2023-06-03 , DOI:
10.1186/s11671-023-03846-0
The development of oligonucleotide nanoassemblies with small molecules has shown great potential in bio-medical applications. However, the interaction of negatively charged oligonucleotides with halogenated small molecules represents a scientific challenge. Here, we introduced a distinct allyl bromide halogenated scaffold, which exhibits specific interaction with adenine nucleic bases of the oligonucleotides, thus leading to the formation of self-assembled nanostructures.
Graphical abstract
Royal Society Open Science ( IF 3.653 ) Pub Date: 2023-03-06 , DOI:
10.1186/s11671-023-03804-w
Strong light–matter interaction plays a central role in realizing quantum photonic technologies. The entanglement state, which results from the hybridization of excitons and cavity photons, forms the foundation of quantum information science. In this work, an entanglement state is achieved by manipulating the mode coupling between surface lattice resonance and quantum emitter into the strong coupling regime. At the same time, a Rabi splitting of 40 meV is observed. A full quantum model based on the Heisenberg picture is used to describe this unclassical phenomenon, and it perfectly explains the interaction and dissipation process. In addition, the observed concurrency degree of the entanglement state is 0.5, presenting the quantum nonlocality. This work effectively contributes to the understanding of nonclassical quantum effects arising from strong coupling and will intrigue more interesting potential applications in quantum optics.
Royal Society Open Science ( IF 3.653 ) Pub Date: 2023-04-25 , DOI:
10.1186/s11671-023-03848-y
In the water purification field, heavy metal pollution is a problem that causes severe risk aversion. This study aimed to examine the disposal of cadmium and copper ions from aqueous solutions by a novel Fe3O4/analcime nanocomposite. A field emission scanning electron microscope (FE-SEM), Fourier transform infrared spectroscopy (FT-IR), and X-ray diffraction were used to characterize the synthesized products. The FE-SEM images showed that the analcime and Fe3O4 samples consist of polyhedral and quasi-spherical shapes with average diameters of 923.28 and 28.57 nm, respectively. Besides, the Fe3O4/analcime nanocomposite consists of polyhedral and quasi-spherical shapes with average diameters of 1100.00 nm. The greatest uptake capability of the Fe3O4/analcime nanocomposite toward the copper and cadmium ions is 176.68 and 203.67 mg/g, respectively. The pseudo-second-order kinetic model and Langmuir equilibrium isotherm best describe the uptake of copper and cadmium ions using the Fe3O4/analcime nanocomposite. The uptake of copper and cadmium ions using the Fe3O4/analcime nanocomposite is exothermic and chemical in nature.
Royal Society Open Science ( IF 3.653 ) Pub Date: 2023-04-19 , DOI:
10.1186/s11671-023-03805-9
In the framework of a protein–ligand-fishing strategy to identify proteins that bind to trans-resveratrol, a natural phenolic compound with pharmacological benefits, we have developed magnetic nanoparticles covalently linked to trans-resveratrol through three different derivatives and examined their aggregation behavior in aqueous solution. The monodispersed magnetic core (18 nm diameter) with its mesoporous silica shell (93 nm diameter) exhibited a notable superparamagnetic behavior useful for magnetic bioseparation. The hydrodynamic diameter, deduced from dynamic light scattering analysis, of the nanoparticle increased from 100 to 800 nm when the aqueous buffer changed from pH 10.0–3.0. A size polydispersion occurred from pH 7.0–3.0. In parallel, the value of the extinction cross section increased according to a negative power law of the UV wavelength. This was mainly due to light scattering by mesoporous silica, whereas the absorbance cross section remained very low in the 230–400 nm domain. The three types of resveratrol-grafted magnetic nanoparticles exhibited similar scattering properties, but their absorbance spectrum was consistent with the presence of trans-resveratrol. Their functionalization increased their negative zeta potential when pH increased from 3.0 to 10.0. The mesoporous nanoparticles were monodispersed in alkaline conditions, where their anionic surface strongly repulsed each other but aggregated progressively under van der Waals forces and hydrogen bonding when negative zeta potential decreased. The characterized results of nanoparticle behavior in aqueous solution provide critical insight for further study of nanoparticles with proteins in biological environment.
Royal Society Open Science ( IF 3.653 ) Pub Date: 2023-04-15 , DOI:
10.1186/s11671-023-03814-8
Based on the extraordinary electromagnetic properties of terahertz waves, such as broadband, low energy, high permeability, and biometric fingerprint spectra, terahertz sensors show great application prospects in the biochemical field. However, the sensitivity of terahertz sensing technology is increasingly required by modern sensing demands. With the development of terahertz technology and functional materials, graphene-based terahertz metasurface sensors with the advantages of high sensitivity, fingerprint identification, nondestructive and anti-interference are gradually gaining attention. In addition to providing ideas for terahertz biosensors, these devices have attracted in-depth research and development by scientists. An overview of graphene-based terahertz metasurfaces and their applications in the detection of biochemical molecules is presented. This includes sensor mechanism research, graphene metasurface index evaluation, protein and nucleic acid sensors, and other chemical molecule sensing. A comparative analysis of graphene, nanomaterials, silicon, and metals to develop material-integrated metasurfaces. Furthermore, a brief summary of the main performance results of this class of devices is presented, along with suggestions for improvements to the existing shortcoming.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
综合性期刊3区 | MULTIDISCIPLINARY SCIENCES 综合性期刊3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
4.90 | 28 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://mc.manuscriptcentral.com/rsos